molecular formula C11H18N2O B6619067 N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine CAS No. 1187161-01-8

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine

Cat. No. B6619067
CAS RN: 1187161-01-8
M. Wt: 194.27 g/mol
InChI Key: FYCUNWQYWZGPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine (N-CPBA) is an organic compound that is used in the synthesis of a variety of biologically active compounds. It has been used in the synthesis of molecules such as amino acids, peptides, and nucleotides. N-CPBA is a versatile reagent that can be used in a range of organic synthesis reactions, and its use has been demonstrated in a variety of laboratory experiments.

Mechanism of Action

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine is a versatile reagent that can be used in a range of organic synthesis reactions. Its mechanism of action is based on the formation of an imine intermediate, which is then reduced to the final product. This reaction is catalyzed by potassium carbonate and is believed to proceed through a series of proton exchange steps.
Biochemical and Physiological Effects
N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and DNA, as well as to inhibit the activity of enzymes involved in the breakdown of proteins and DNA. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.

Advantages and Limitations for Lab Experiments

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has several advantages for laboratory experiments. It is easy to synthesize and can be used in a wide variety of organic synthesis reactions. In addition, it is relatively stable and can be stored for long periods of time. However, it does have some limitations, such as its sensitivity to light and heat, as well as its potential to form toxic byproducts.

Future Directions

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has a wide range of potential applications in the synthesis of a variety of biologically active compounds. Future research could focus on the development of new synthetic methods for the synthesis of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine, as well as the development of new applications for N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine in the synthesis of pharmaceuticals and other biologically active compounds. In addition, further research could focus on the biochemical and physiological effects of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine, as well as the potential toxicity of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine and its byproducts. Finally, research could be conducted to explore the potential of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine as a therapeutic agent.

Scientific Research Applications

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has been used in a variety of scientific research applications, including the synthesis of a variety of biologically active compounds. It has been used to synthesize amino acids, peptides, and nucleotides. In addition, it has been used in the synthesis of a variety of pharmaceuticals, including dihydropyridines and pyridinium salts.

properties

IUPAC Name

N-(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h9-11,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCUNWQYWZGPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=NO)CC(C1)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the above described 9-cyclopropyl-9-aza-bicyclo[3.3.1]nonan-3-one (890 mg, 5.0 mmol) in ethanol (20 mL) and hydroxylamine hydrochloride (366 mg, 5.3 mmol) was refluxed for 6 h. The reaction mixture was evaporated totally, the residue extracted with ethyl acetate and sodium bicarbonate solution, the organic layers dried over Na2SO4, filtered and the solvents evaporated to give the title compound as a white solid. (890 mg, 100%); MS: m/e=195.2 (M+H+).
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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